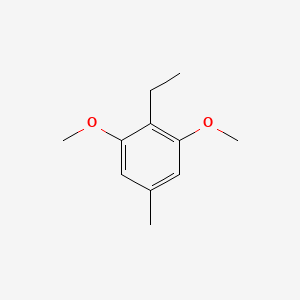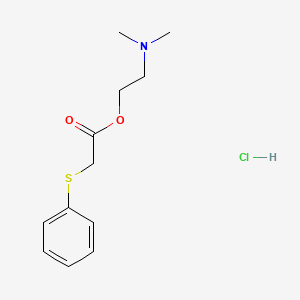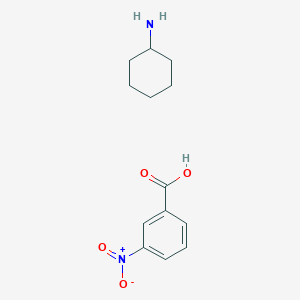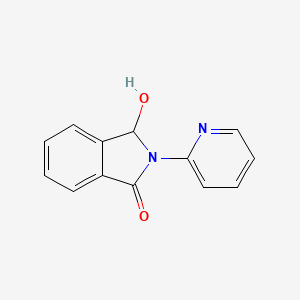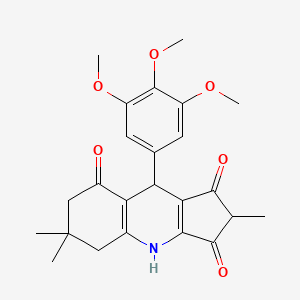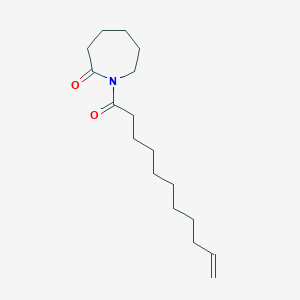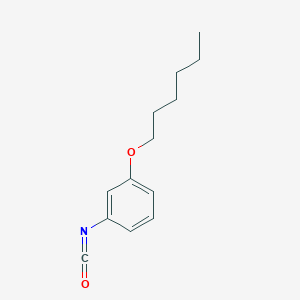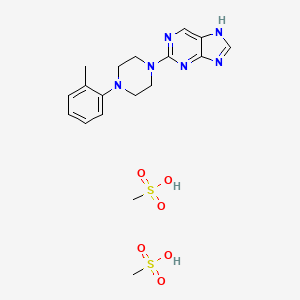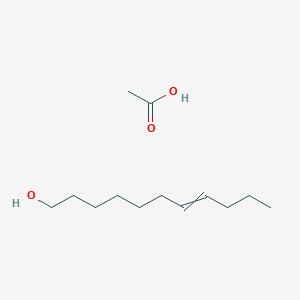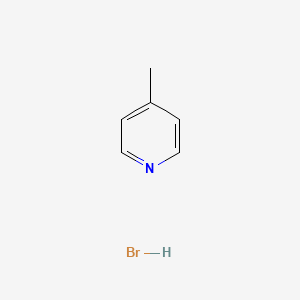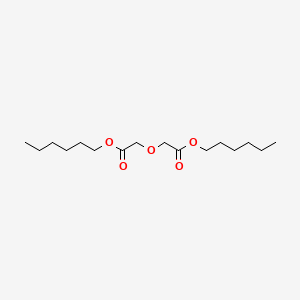
Diglycolic acid, di(hexyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglycolic acid, di(hexyl) ester is an organic compound with the molecular formula C₁₆H₃₀O₅ and a molecular weight of 302.4064 g/mol . This compound is a diester derivative of diglycolic acid, where two hexyl groups are esterified with the carboxyl groups of diglycolic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diglycolic acid, di(hexyl) ester can be synthesized through the esterification of diglycolic acid with hexanol. The reaction typically involves heating diglycolic acid with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
HOCH2COOH+2C6H13OH→C6H13OCH2COOCH2C6H13+2H2O
Industrial Production Methods: On an industrial scale, the esterification process can be carried out in a continuous reactor system to ensure high yield and purity. The reaction mixture is typically refluxed to remove water, which drives the reaction to completion. The product is then purified through distillation or recrystallization .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield diglycolic acid and hexanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Diglycolic acid and hexanol.
Oxidation: Hexanoic acid and other carboxylic acids.
Reduction: Hexanol and other alcohols.
Aplicaciones Científicas De Investigación
Diglycolic acid, di(hexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential use in biodegradable polymers and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of diglycolic acid, di(hexyl) ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release diglycolic acid and hexanol, which can then participate in metabolic pathways. The ester groups can also undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparación Con Compuestos Similares
Diglycolic acid, ethyl hexyl ester: Similar ester with ethyl and hexyl groups.
Diglycolic acid, 2-acetylphenyl hexyl ester: Contains an acetylphenyl group instead of a hexyl group.
Diglycolic acid, heptyl hexyl ester: Contains a heptyl group in addition to a hexyl group.
Uniqueness: Diglycolic acid, di(hexyl) ester is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its flexibility and stability make it suitable for various industrial applications, particularly as a plasticizer and in the formulation of coatings and adhesives .
Propiedades
Número CAS |
32792-29-3 |
|---|---|
Fórmula molecular |
C16H30O5 |
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
hexyl 2-(2-hexoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-11-20-15(17)13-19-14-16(18)21-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
HFMKUFQIARQMBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)COCC(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


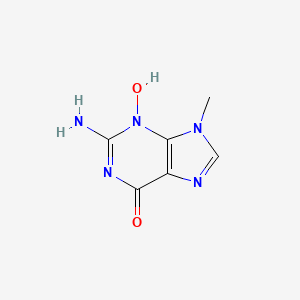
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
